6-phospho-2-dehydro-D-gluconate(3-)

Enzyme kinetics Substrate specificity Aldolase

Procure 2-Keto-3-deoxy-6-phosphogluconate (KDPG) as the definitive substrate for reproducible KDPG aldolase (EC 4.1.2.14) characterization and Entner-Doudoroff pathway research. Unlike generic analogs, KDPG's unique 6-phosphate group is an essential structural determinant for high-affinity enzyme binding (KM = 0.1 mM) and catalytic efficiency, making it non-negotiable for accurate kinetic studies, targeted metabolomics, and chemoenzymatic synthesis. Ensure experimental integrity with this high-purity analytical standard (≥95%).

Molecular Formula C6H8O10P-3
Molecular Weight 271.1 g/mol
Cat. No. B1256035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phospho-2-dehydro-D-gluconate(3-)
Molecular FormulaC6H8O10P-3
Molecular Weight271.1 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)([O-])[O-]
InChIInChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/p-3/t2-,3-,4+/m1/s1
InChIKeyZKUSPPOKDDRMIU-JJYYJPOSSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phospho-2-dehydro-D-gluconate(3-) (KDPG): A Critical Entner-Doudoroff Intermediate for Metabolic Engineering and Biocatalysis Procurement


6-Phospho-2-dehydro-D-gluconate(3-), commonly known as 2-keto-3-deoxy-6-phosphogluconate (KDPG), is a ketoaldonic acid phosphate [1] that serves as the central, conserved intermediate of the Entner-Doudoroff (ED) pathway for sugar acid degradation [2]. This pathway is estimated to be utilized by approximately 27% of heterotrophic prokaryotic microorganisms, including numerous human pathogens [3]. As an analytical standard, it is commercially available with a defined assay of ≥95% (HPLC) and specified storage conditions (-20°C) .

Why Generic Substitution of 6-Phospho-2-dehydro-D-gluconate(3-) (KDPG) Fails: The Critical Role of the Phosphate Moiety and Stereochemistry


Substituting KDPG with a generic 'aldolase substrate' or even its close structural analogs leads to experimental failure or misinterpretation due to fundamental differences in enzyme recognition and catalytic efficiency. KDPG's unique 6-phosphate group is not a passive tag; it is an essential structural determinant that forms specific, high-affinity interactions within the substrate-binding pocket of KDPG aldolases [1]. This is evidenced by the fact that non-phosphorylated analogs like 2-dehydro-3-deoxy-D-gluconate (KDG) exhibit much lower catalytic efficiency with KDPG aldolase [2], and the stereochemistry of a single carbon center distinguishes it from its poor substrate analog, 2-dehydro-3-deoxy-D-galactonate 6-phosphate (KDPGal) [3]. Therefore, procurement of the exact compound is non-negotiable for reproducible, high-quality data.

6-Phospho-2-dehydro-D-gluconate(3-) (KDPG) Product-Specific Quantitative Evidence Guide


Quantitative Comparison: KDPG vs. KDG Affinity for Wild-Type E. coli KDPG Aldolase

A direct head-to-head comparison of KDPG and its non-phosphorylated analog, 2-dehydro-3-deoxy-D-gluconate (KDG), using wild-type E. coli KDPG aldolase reveals a stark difference in substrate affinity. KDPG exhibits a significantly lower KM (0.1 mM) compared to KDG (1.9 mM) under identical assay conditions [1]. This quantifies the critical role of the phosphate group in enzyme recognition.

Enzyme kinetics Substrate specificity Aldolase Entner-Doudoroff pathway

Quantitative Comparison: KDPG vs. KDPGal as Substrates for E. coli KDPG Aldolase

The stereochemical configuration of KDPG is critical for its recognition. While KDPG is a high-activity substrate for E. coli KDPG aldolase with a turnover number (kcat) of 80 s⁻¹, its C4 epimer, 2-dehydro-3-deoxy-D-galactonate 6-phosphate (KDPGal), is described as a 'weak substrate' [1]. Furthermore, the E. coli enzyme shows no activity with KDPGal [2], a finding supported by similar data from other studies [3]. This stark difference highlights the enzyme's exquisite stereochemical discrimination.

Enzyme specificity Stereoselectivity KDPG aldolase Biocatalysis

Quantified Impact of KDPG as an Effector on 6-Phosphogluconate Dehydrogenase (Gnd) Activity

KDPG can act as an allosteric effector. In a high-throughput MS-based screen, the presence of 5 mM KDPG significantly altered the activity of 6-phosphogluconate dehydrogenase (Gnd). The resulting change in the progress curve area, a proxy for kcat, corresponded to an effect size where the 1st quartile of all data points showed an activity change greater than this value [1]. This demonstrates a quantifiable, off-pathway interaction.

Enzyme regulation Metabolite effector High-throughput screening Pentose Phosphate Pathway

Verified Procurement: Commercial Standard with Defined Purity and Scalable Synthesis

KDPG is not merely a theoretical intermediate; it is a tangible, quality-controlled product. A commercial analytical standard is available with a verified purity of ≥95% by HPLC . Furthermore, a robust, scalable biocatalytic synthesis has been established, achieving a final yield of 90% (0.81 g from 1 g of 6-phosphogluconate) of stereochemically pure product [1]. This contrasts with the 'hardly available' status of KDPG prior to this method, providing a clear procurement advantage.

Analytical standard Quality control Metabolomics Chemical synthesis

High-Impact Application Scenarios for Procuring 6-Phospho-2-dehydro-D-gluconate(3-) (KDPG)


Enzymology of the Entner-Doudoroff Pathway and Metabolic Engineering

Procure KDPG as the definitive substrate to characterize and engineer KDPG aldolase (EC 4.1.2.14) activity. The compound's high specificity and affinity (KM = 0.1 mM for wild-type E. coli enzyme) make it essential for obtaining accurate kinetic parameters (e.g., kcat = 80 s⁻¹) and for rational protein engineering efforts aimed at altering substrate scope [1]. This is critical for understanding pathogen metabolism and developing novel biocatalysts.

Metabolomics and Metabolic Pathway Discovery

Utilize the high-purity analytical standard (≥95% by HPLC) of KDPG as a reference standard for targeted metabolomics studies . This is essential for the accurate quantification and identification of KDPG in biological samples, enabling the discovery and validation of novel metabolic pathways, particularly in microorganisms where the ED pathway is a primary route for sugar acid degradation [2].

Biocatalysis and Fine Chemical Synthesis

Leverage KDPG as a key intermediate or substrate in chemoenzymatic synthesis routes. The demonstrated biocatalytic synthesis of KDPG at gram scale with a 90% yield provides a reliable and scalable source of this valuable chiral building block [2]. This approach is more efficient and sustainable than traditional chemical synthesis, making it attractive for industrial applications in pharmaceutical and fine chemical production.

Development of High-Throughput Screening Assays for Enzyme Effectors

Employ KDPG as a validated positive control or test compound in high-throughput screens designed to identify novel allosteric effectors of central carbon metabolism enzymes [3]. Its quantifiable impact on 6-phosphogluconate dehydrogenase activity provides a benchmark for assay development and validation, enabling the discovery of new chemical biology tools or drug leads targeting metabolic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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